3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
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Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound belongs to a class of molecules known as 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These molecules have been identified as potent ligands for numerous receptors , suggesting that EN300-20880210 may interact with a variety of biological targets.
Mode of Action
It’s known that molecules of this class can interact with their targets to induce a variety of biochemical changes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the potential for these molecules to interact with a variety of receptors , it’s likely that multiple pathways could be affected. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 3407±520 °C and a predicted density of 143±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
It’s known that 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines, to which this compound belongs, have been used as reagents to synthesize compounds with potential antiviral activity against specific viruses of the retrovirus family . This suggests that EN300-20880210 could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound is part of the THTP family, which has been kept in focus of the scientific community . The THTP family is known to provide potent ligands for numerous receptors .
Cellular Effects
It was discovered that a similar compound incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Molecular Mechanism
It is known that compounds in the THTP family can bind to numerous receptors
Temporal Effects in Laboratory Settings
It is known that the compound is part of the THTP family, which has been synthesized using various techniques .
Metabolic Pathways
It is known that the compound is part of the THTP family, which has been kept in focus of the scientific community .
Preparation Methods
The synthesis of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride can be compared with other similar compounds in the triazolopyridine family:
3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride: This compound has a phenyl group instead of a methyl group, which may result in different biological activities and properties.
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine: The presence of an isopropyl group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;;/h6H,2-4,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDAIIQCBIEBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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